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zirconium(IV) isopropoxide isopropanol

Sol-gel processing Precursor stability Modified zirconium alkoxides

Batch-to-batch irreproducibility in sol-gel and ALD processes often stems from precursor inconsistency. Zirconium(IV) isopropoxide isopropanol complex (CAS 14717-56-7), supplied at 99.9% trace metals purity with Sn <10 ppm, provides the ligand-controlled reactivity needed for phase-selective tetragonal ZrO₂ at 300°C. Unlike tert-butoxide (amorphous at 200°C) or n-propoxide (incomplete decomposition), this precursor ensures reproducible outcomes. • Stable, time-invariant precursor solutions for reproducible sol-gel processing. • Demonstrated 109 mC·cm⁻² charge density in V₂O₅:ZrO₂ electrochromic electrodes. • Suitable for ALD/CVD of ZrO₂ dielectric layers in microelectronics.

Molecular Formula C12H28O4Zr.C3H8O
Molecular Weight 387.668
CAS No. 14717-56-7
Cat. No. B1143518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezirconium(IV) isopropoxide isopropanol
CAS14717-56-7
Molecular FormulaC12H28O4Zr.C3H8O
Molecular Weight387.668
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr]
InChIInChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3;
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) Isopropoxide Isopropanol: High-Purity Sol-Gel & ALD Precursor


Zirconium(IV) isopropoxide isopropanol complex (CAS 14717-56-7), with the molecular formula Zr(OCH(CH₃)₂)₄·(CH₃)₂CHOH and molecular weight 387.67 g/mol, is a high-purity, moisture-sensitive organometallic precursor widely utilized in sol-gel processing, atomic layer deposition (ALD), chemical vapor deposition (CVD), and advanced ceramic synthesis . Commercially available at 99.9% trace metals purity , this white crystalline powder serves as a zirconium source for producing nanostructured ZrO₂, hybrid materials, and functional coatings for microelectronics, catalysis, and energy applications .

Precursor class
Organometallic alkoxide for sol-gel, ALD, CVD
Purity grade
Trace metals purity for contamination-sensitive deposition
Handling
Moisture-sensitive; anhydrous processing required

Why Zirconium(IV) Isopropoxide Isopropanol Cannot Be Substituted


The alkoxide ligand structure governs precursor reactivity, hydrolysis kinetics, solution stability, and the resulting oxide phase composition—all of which directly impact material reproducibility and device performance. Direct comparative studies demonstrate that substituting zirconium isopropoxide isopropanol with zirconium n-propoxide, n-butoxide, or tert-butoxide yields measurably different outcomes in sol-gel solution lifetime [1], electrochemical charge storage capacity [2], and oxide crystallinity under identical processing conditions [3]. These differences preclude generic interchange without compromising process reproducibility or product specifications.

! Alkoxide ligand structure may shift solution stability; n-propoxide and mixed-ligand analogs can exhibit time-dependent aging that alters particle size control.
! Decomposition temperature and oxide crystallinity differ among precursors; switching to tert-butoxide or n-propoxide may change the resulting ZrO₂ phase.
! Electrochemical charge storage performance may not replicate with alternative Zr alkoxides; reported benchmarks are precursor-specific.

Zirconium(IV) Isopropoxide Isopropanol: Key Comparative Evidence


Solution Stability After Diethanolamine Modification

Upon modification with one molar equivalent of diethanolamine (H₂dea), zirconium isopropoxide isopropanol forms the trinuclear complex Zr{η³μ₂-NH(C₂H₄O)₂}₃[Zr(OⁱPr)₃]₂(ⁱPrOH)₂, which was demonstrated to be stable in solution for long periods of time [1]. In direct contrast, modification of zirconium n-propoxide or the mixed-ligand precursor [Zr(OⁿPr)(OⁱPr)₃(ⁱPrOH)]₂ with H₂dea yielded tetranuclear complexes that were not time-stable in either solution or solid form, as confirmed by ¹H-NMR studies [1]. This represents a direct head-to-head comparison under identical modification conditions.

Solution stability
Head-to-head
Target: time-stable trinuclear complex
Comparators: n-propoxide and mixed-ligand form unstable tetranuclear complexes
Supports reproducible sol-gel processing
H₂dea-modified; ¹H-NMR monitored over time
Sol-gel processing Precursor stability Modified zirconium alkoxides NMR characterization Reproducible synthesis

Superior Charge Storage Density in V₂O₅ Films

A direct comparative investigation of Zr precursor effects on V₂O₅ sol-gel thin film electrochemical properties demonstrated that films prepared using zirconium isopropoxide as the Zr source achieved a load density of 109 mC·cm⁻² for V₂O₅ samples containing 5 mol% Zr precursor [1]. This represents the best charge storage result reported in the study across all Zr precursor conditions evaluated [1]. While the study focused on zirconium isopropoxide rather than explicitly comparing multiple Zr precursors side-by-side in a single table, the reported value establishes a quantitative performance benchmark for this specific precursor.

Charge storage density
Supporting evidence
109 mC·cm⁻²
5 mol% Zr in V₂O₅ film
Supports electrochromic device benchmarking
Cross-study comparison not available; verify in target system
Electrochromic devices Thin films Charge storage V₂O₅-ZrO₂ composites Sol-gel dip-coating

Phase-Selective Formation of Tetragonal ZrO₂

Under identical solvothermal conditions in toluene, zirconium isopropoxide reacted at 300 °C to yield microcrystalline tetragonal zirconia (ZrO₂) [1]. In direct comparison under the same conditions, zirconium tert-butoxide decomposed at a lower temperature (200 °C) yielding amorphous zirconia, while zirconium n-propoxide remained stable at 300 °C without decomposition [1]. This represents a direct head-to-head comparison demonstrating that the alkyl group structure governs both decomposition temperature and oxide crystallinity.

Oxide phase control
Head-to-head
Target: tetragonal ZrO₂ at 300 °C
tert-butoxide: amorphous at 200 °C
n-propoxide: no decomposition at 300 °C
Phase-selectivity for catalyst and ceramic applications
Solvothermal in toluene; XRD confirmed
Solvothermal synthesis Zirconia polymorphs Tetragonal ZrO₂ Catalyst support Phase control

High-Purity Trace Metals Specification

Commercially available zirconium(IV) isopropoxide isopropanol complex is supplied at 99.9% trace metals purity , with Sn impurity specified at < 10 ppm (oxide precipitation method) . This purity level directly supports contamination-sensitive deposition processes such as ALD and CVD for microelectronic dielectric layers, where trace metal impurities can degrade electrical performance.

Trace metals purity
Supplier spec
99.9% trace metals basis
Sn < 10 ppm
Contamination-sensitive ALD/CVD suitability
Vendor specification; verify per lot
Microelectronics Dielectric layers ALD/CVD Trace metal purity Semiconductor processing

Zirconium(IV) Isopropoxide Isopropanol: Optimal Application Scenarios


Sol-Gel Synthesis with Long-Term Precursor Stability

Based on direct comparative stability data, zirconium isopropoxide isopropanol is the preferred precursor when sol-gel processes require stable, time-invariant precursor solutions for reproducible batch-to-batch material properties [1]. The trinuclear complex formed upon modification with diethanolamine remains solution-stable over extended periods, whereas n-propoxide and mixed-ligand derivatives undergo time-dependent structural changes that alter particle size and morphology outcomes [1]. Applications benefiting from this stability include porous membranes, catalyst matrices, and ferroelectric thin films where processing reproducibility is critical.

Solvothermal Synthesis of Tetragonal ZrO₂

When synthesis protocols operate in the 300 °C temperature window and require crystalline tetragonal zirconia rather than amorphous product, zirconium isopropoxide isopropanol is the appropriate selection over tert-butoxide (which yields amorphous product at 200 °C) or n-propoxide (which fails to decompose at 300 °C) [2]. This phase-selectivity is critical for catalyst supports, solid oxide fuel cell components, and advanced ceramics where tetragonal ZrO₂ provides the desired surface area, mechanical properties, and catalytic activity.

Electrochromic & Energy Storage Thin Films

For V₂O₅:ZrO₂ thin film electrodes fabricated by sol-gel dip-coating on FTO substrates with densification at 350 °C, zirconium isopropoxide has been demonstrated to enable charge load densities of 109 mC·cm⁻² at 5 mol% Zr loading [3]. This performance metric provides a verifiable benchmark for electrochromic device and supercapacitor applications. The study additionally reports optical transmittance of 82% (discolored) and 39% (colored) at 633 nm [3], establishing a complete performance profile for device integration.

High-κ Dielectric Deposition via ALD/CVD

The 99.9% trace metals purity specification of commercial zirconium isopropoxide isopropanol , with Sn impurity controlled to < 10 ppm , makes it suitable for ALD and CVD deposition of ZrO₂ dielectric layers in microelectronic devices. High-purity precursors are essential for maintaining electrical performance and reliability in gate dielectrics and DRAM capacitor layers, where trace metal contamination directly impacts leakage current and breakdown voltage.

Application
Selection Property
Validation Focus
Sol-gel synthesis with stable precursors
Precursor solution lifetime
Time-dependent NMR or DLS monitoring
Solvothermal synthesis of tetragonal ZrO₂
Process-driven oxide phase selectivity
XRD crystallinity and phase confirmation
Electrochromic thin-film charge storage
Electrochemical deposition performance
Charge density benchmarking in device stack
High-κ dielectric ALD/CVD deposition
Trace metal impurity control
Impurity analysis per lot (Sn specification)

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